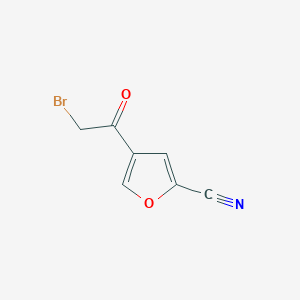

4-(2-Bromoacetyl)furan-2-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

133674-76-7 |

|---|---|

Molekularformel |

C7H4BrNO2 |

Molekulargewicht |

214.02 g/mol |

IUPAC-Name |

4-(2-bromoacetyl)furan-2-carbonitrile |

InChI |

InChI=1S/C7H4BrNO2/c8-2-7(10)5-1-6(3-9)11-4-5/h1,4H,2H2 |

InChI-Schlüssel |

OEZNMATZKREWPW-UHFFFAOYSA-N |

SMILES |

C1=C(OC=C1C(=O)CBr)C#N |

Kanonische SMILES |

C1=C(OC=C1C(=O)CBr)C#N |

Synonyme |

2-Furancarbonitrile, 4-(bromoacetyl)- (9CI) |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 4 2 Bromoacetyl Furan 2 Carbonitrile

Regioselective Functionalization of Furan-2-carbonitrile Precursors

The synthesis of 4-(2-Bromoacetyl)furan-2-carbonitrile typically begins with the furan-2-carbonitrile scaffold. The primary challenge lies in the regioselective introduction of the bromoacetyl group at the C4 position of the furan (B31954) ring. This requires a two-step process: an initial acylation followed by a selective halogenation.

Electrophilic Acylation Strategies Targeting the C4 Position of Furan-2-carbonitrile

The introduction of an acetyl group onto the furan-2-carbonitrile ring is achieved through electrophilic aromatic substitution, most commonly a Friedel-Crafts acylation reaction. sigmaaldrich.com The furan ring is inherently electron-rich and susceptible to electrophilic attack, with a strong preference for substitution at the C2 and C5 (α) positions. chemicalbook.com However, the presence of the electron-withdrawing nitrile group (-CN) at the C2 position deactivates the ring towards electrophilic substitution and directs incoming electrophiles. This deactivation makes the reaction more challenging than with unsubstituted furan, but the directing effect is crucial for achieving the desired regioselectivity. The nitrile group directs the incoming acylium ion preferentially to the C4 position, leading to the formation of 4-acetylfuran-2-carbonitrile.

Common acylating agents for this transformation include acetic anhydride (B1165640) or acetyl chloride. google.com The reaction is typically carried out in the presence of a Lewis acid catalyst, which generates the highly electrophilic acylium ion. nih.gov

Table 1: Representative Conditions for Friedel-Crafts Acylation of Furan Derivatives

| Acylating Agent | Catalyst | Solvent | Typical Temperature (°C) |

|---|---|---|---|

| Acetic Anhydride | H-beta Zeolite | None (Neat) | 60 |

| Acetyl Chloride | Aluminum Chloride (AlCl₃) | Carbon Disulfide (CS₂) | 0 - 25 |

| Acetic Anhydride | Boron Trifluoride Etherate (BF₃·OEt₂) | Dichloromethane (CH₂Cl₂) | 0 - 25 |

| Acetic Anhydride | Stannic Chloride (SnCl₄) | Benzene | Room Temperature |

This table presents generalized conditions for furan acylation; specific conditions for furan-2-carbonitrile may vary.

Alpha-Halogenation Approaches for the Acetyl Moiety

Once 4-acetylfuran-2-carbonitrile is synthesized, the next step is the selective halogenation of the methyl group of the acetyl moiety. This reaction, known as alpha-halogenation, introduces a bromine atom at the position adjacent to the carbonyl group. wikipedia.org This transformation can be performed under acidic or basic conditions. wikipedia.orglibretexts.org

For the synthesis of a monobrominated product like this compound, acidic conditions are generally preferred. wikipedia.orglibretexts.org The reaction proceeds through an enol intermediate. The presence of an acid catalyst facilitates the formation of the enol, which then acts as a nucleophile and attacks the bromine molecule (e.g., Br₂). libretexts.org A key advantage of acid-catalyzed halogenation is that the introduction of the first halogen atom deactivates the product towards further halogenation, making it easier to control the reaction and isolate the monohalogenated ketone. wikipedia.org Common reagents include bromine in acetic acid or methanol. libretexts.org

Table 2: Conditions for Alpha-Bromination of Ketones

| Reagent | Catalyst/Solvent | Key Feature |

|---|---|---|

| Bromine (Br₂) | Acetic Acid (CH₃COOH) | Acid-catalyzed, favors mono-bromination. |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., p-TsOH) | Provides a controlled source of bromine. |

| Copper(II) Bromide (CuBr₂) | Ethyl Acetate/Chloroform | A solid reagent that can be used for bromination. |

Exploration of Multicomponent Reaction Protocols

While a stepwise approach is common, modern synthetic chemistry seeks more efficient routes through multicomponent reactions (MCRs). MCRs involve combining three or more reactants in a single operation to form a product that contains portions of all the initial substrates. For furan synthesis, MCRs could potentially construct the substituted ring system in a single step. While a specific MCR for this compound is not prominently documented, related protocols for polysubstituted furans exist. For instance, copper-catalyzed cyclization reactions of silyl (B83357) enol ethers with α-diazo-β-ketoesters can serve as a route to highly functionalized furan derivatives, which could then be further modified. organic-chemistry.org The development of a bespoke MCR for this target molecule remains an area of potential research, promising reduced waste, lower costs, and shorter synthesis times.

Catalyst-Mediated Synthetic Transformations

Catalysis is fundamental to the efficient and selective synthesis of this compound, playing a critical role in both the acylation of the furan ring and in related synthetic strategies.

Lewis Acid Catalysis in Furan Acylation

As mentioned, Friedel-Crafts acylation of furan-2-carbonitrile relies heavily on Lewis acid catalysis. sigmaaldrich.com Lewis acids, such as aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and boron trifluoride (BF₃), function by coordinating to the acylating agent (e.g., acetyl chloride or acetic anhydride). google.comwikipedia.org This coordination enhances the electrophilicity of the acyl group, generating a highly reactive acylium ion or a polarized complex. sigmaaldrich.comnih.gov This activated electrophile can then be attacked by the moderately activated furan-2-carbonitrile ring.

The choice of Lewis acid and reaction conditions can significantly impact the outcome of the reaction. Stronger Lewis acids like AlCl₃ may lead to higher reactivity but can also promote polymerization of the sensitive furan ring. google.com Milder Lewis acids or the use of solid acid catalysts like zeolites are often explored to improve yields and minimize side reactions. osti.govrsc.org

Palladium-Catalyzed Cross-Coupling in Related Systems

While not a direct method for the primary synthesis outlined, palladium-catalyzed cross-coupling reactions represent a powerful, related methodology for functionalizing furan rings. mdpi.com These reactions are invaluable for creating carbon-carbon and carbon-heteroatom bonds. In a hypothetical alternative synthesis, a pre-functionalized furan, such as 4-bromo-furan-2-carbonitrile, could be coupled with a suitable partner to introduce the acetyl group or a precursor.

Examples of such powerful transformations include:

Suzuki Coupling: Reaction of a borylated furan with an organic halide. ysu.am

Heck Coupling: Reaction of a halogenated furan with an alkene. acs.org

Sonogashira Coupling: Reaction of a halogenated furan with a terminal alkyne.

These methods offer a high degree of functional group tolerance and are instrumental in the synthesis of complex molecules containing furan cores. rsc.orgbenthamdirect.com They provide a versatile toolkit for modifying furan-based intermediates, complementing the classical electrophilic substitution approaches. acs.org

Design of Unexplored Synthetic Pathways and Green Chemistry Principles

The proposed strategies are conceptual and aim to stimulate further research into more efficient and environmentally benign production methods. These pathways include a domino reaction approach for rapid assembly of the core structure, a late-stage C-H functionalization strategy for improved efficiency, and a route beginning from bio-renewable feedstocks.

Pathway A: Domino Reaction Strategy for Furan Ring Construction

Domino, or cascade, reactions offer an elegant solution for constructing complex molecules in a single operation, thereby maximizing efficiency and minimizing waste. thieme-connect.comresearchgate.net A hypothetical domino pathway to a precursor of the target molecule, 4-acetylfuran-2-carbonitrile, could be envisioned starting from simple, acyclic building blocks. This approach would leverage transition-metal catalysis to orchestrate a sequence of bond-forming events. thieme-connect.comorganic-chemistry.org

A plausible, yet unexplored, reaction could involve a three-component coupling of an appropriate propargyl alcohol, a β-keto nitrile, and a coupling partner under copper or palladium catalysis. organic-chemistry.org The reaction would proceed through a cascade of cyclization and functional group installation steps to directly form the polysubstituted furan ring. The final step would be a selective α-bromination of the acetyl group.

Pathway B: Late-Stage C-H Functionalization

Late-stage functionalization is a powerful strategy that avoids the lengthy synthesis of substituted precursors by directly modifying a simpler, pre-formed core structure. nih.gov In this proposed pathway, the synthesis would commence with furan-2-carbonitrile, a readily accessible starting material. The key transformation would be a regioselective C-H acylation at the C4 position of the furan ring. While furan derivatives can be sensitive, recent advances in transition-metal-catalyzed C-H activation offer potential routes to achieve such transformations under controlled conditions. nih.govresearchgate.net This method is highly atom-economical as it avoids the use of pre-functionalized substrates and the generation of stoichiometric byproducts. The resulting 4-acetylfuran-2-carbonitrile would then undergo α-bromination.

Pathway C: Synthesis from Bio-Renewable Feedstocks

A truly green synthesis route would originate from renewable resources. Furfural (B47365), a platform chemical derived from the acid-catalyzed digestion of pentosans found in lignocellulosic biomass, serves as an ideal starting point. nih.govgoogle.comresearchgate.net The synthesis could proceed through the conversion of furfural to furan, followed by functionalization to introduce the nitrile and bromoacetyl groups. Alternatively, furfural can be a precursor to furan-2-carbonitrile itself. google.comresearchgate.net This approach aligns directly with the green chemistry principle of using renewable feedstocks, reducing reliance on petrochemicals. nih.gov

Application of Green Chemistry Principles

Beyond the strategic design, the integration of specific green techniques is crucial.

Energy Efficiency : The use of microwave-assisted synthesis for cyclization steps, such as in a Paal-Knorr type reaction, can dramatically reduce reaction times from hours to minutes and improve yields. organic-chemistry.orgfigshare.comnih.gov Furthermore, transitioning key steps to continuous flow processing can enhance safety, reproducibility, and energy efficiency, particularly for potentially hazardous reactions like nitration or bromination. acs.orgnih.gov

Safer Reagents and Reaction Conditions : The final α-bromination step is a prime target for green innovation. Traditional methods often employ elemental bromine, which is hazardous and difficult to handle. researchgate.net Greener alternatives include using an aqueous H₂O₂–HBr system "on water," which avoids organic solvents and uses inexpensive, safer reagents. researchgate.netrsc.org Another alternative is the use of a solid bromide/bromate couple or N-bromosuccinimide, which are easier to handle than liquid bromine. rsc.orgiaea.org

Solvent Minimization and Replacement : Exploring solvent-free reaction conditions or the use of greener solvents like water, ionic liquids, or bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (MeTHF) can significantly reduce the environmental impact of the synthesis. nih.govrsc.org

The following tables provide a comparative overview of these unexplored pathways and summarize the application of green chemistry principles.

Table 1: Comparative Overview of Proposed Synthetic Pathways

| Feature | Pathway A: Domino Reaction | Pathway B: C-H Functionalization | Pathway C: Bio-renewable Feedstock |

|---|---|---|---|

| Starting Materials | Simple acyclic precursors (e.g., propargyl alcohol, β-keto nitrile) | Furan-2-carbonitrile | Furfural (from biomass) |

| Key Transformation | Metal-catalyzed multicomponent cyclization | Regioselective C-H acylation | Conversion of furfural; subsequent functionalization |

| Conceptual Steps | 1-2 steps | 2 steps | Multiple steps, but from a renewable source |

| Primary Green Advantage | Step and atom economy | High atom economy; reduced pre-functionalization | Use of renewable resources |

Table 2: Application of Green Chemistry Principles to Synthesis Design

| Green Chemistry Principle | Proposed Application / Technique | Potential Benefit |

|---|---|---|

| Use of Renewable Feedstocks | Start synthesis from biomass-derived furfural. researchgate.net | Reduces dependence on petrochemicals; improves sustainability. |

| Atom and Step Economy | Employ domino/cascade reactions to build the furan core in one pot. thieme-connect.comacs.org | Reduces waste, solvent use, and purification steps. |

| Catalysis | Utilize transition-metal catalysts for C-H functionalization instead of stoichiometric reagents. nih.gov | Increases efficiency and atom economy; reduces inorganic waste. |

| Safer Reagents | Replace elemental bromine with H₂O₂/HBr in water or N-bromosuccinimide for α-bromination. rsc.orgiaea.org | Improves safety and handling; reduces hazardous byproducts. |

| Energy Efficiency | Use microwave irradiation for cyclization or functionalization steps. figshare.com | Drastically reduces reaction times and energy consumption. |

| Process Intensification | Implement continuous flow reactors for key transformations. acs.orgresearchgate.net | Enhances safety, control, and scalability; minimizes reaction volume. |

| Safer Solvents | Perform reactions "on water" or in bio-derived solvents like 2-methyltetrahydrofuran (MeTHF). nih.govrsc.org | Reduces use of volatile and toxic organic solvents. |

By combining these advanced synthetic strategies with green chemistry principles, future research can pave the way for the development of a highly efficient, sustainable, and economically viable process for producing this compound and other valuable functionalized heterocycles.

Chemical Reactivity and Derivatization Studies of 4 2 Bromoacetyl Furan 2 Carbonitrile

Nucleophilic Substitution Reactions Involving the Bromoacetyl Group

The bromoacetyl group in 4-(2-bromoacetyl)furan-2-carbonitrile is highly susceptible to nucleophilic substitution reactions. The bromine atom serves as an excellent leaving group, and the adjacent carbonyl group activates the α-carbon towards nucleophilic attack. This reactivity is the foundation for numerous derivatization strategies.

A primary application of this compound in synthetic chemistry is its use as a building block for constructing furan-fused heterocyclic compounds. These reactions typically proceed via an initial nucleophilic substitution at the bromoacetyl group, followed by an intramolecular cyclization and dehydration or condensation step, leading to the formation of a new heterocyclic ring fused to the furan (B31954) core.

The formation of thiazole (B1198619) derivatives from α-bromo ketones is a well-established synthetic route known as the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halo ketone with a thioamide-containing compound. In the case of this compound, reaction with various thioamides leads to the formation of furo[3,4-d]thiazole derivatives.

The general mechanism involves the initial nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the bromoacetyl group. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring fused to the furan.

For example, the reaction with thiourea (B124793) would yield a 2-aminofuro[3,4-d]thiazole derivative, while reaction with thioacetamide (B46855) would produce a 2-methylfuro[3,4-d]thiazole derivative. The specific substituents on the resulting thiazole ring are determined by the choice of the thioamide reagent.

Table 1: Representative Synthesis of Furo[3,4-d]thiazole Derivatives This table represents the expected products from the Hantzsch thiazole synthesis based on established chemical principles, as specific literature for these reactions with this compound is limited.

| Thioamide Reagent | Product Name | Expected Product Structure |

|---|---|---|

| Thiourea | 2-Amino-4-(2-cyanofuran-4-yl)thiazole | A furan ring attached at the 4-position to a 2-aminothiazole. |

| Thioacetamide | 4-(2-Cyanofuran-4-yl)-2-methylthiazole | A furan ring attached at the 4-position to a 2-methylthiazole. |

| Phenylthiourea | 4-(2-Cyanofuran-4-yl)-2-(phenylamino)thiazole | A furan ring attached at the 4-position to a 2-(phenylamino)thiazole. |

Cyclization Reactions to Form Furan-Fused Heterocycles

Synthesis of Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives from this compound typically involves a reaction with hydrazine (B178648) or its derivatives. The reaction proceeds through the condensation of the hydrazine with the carbonyl group of the bromoacetyl moiety, followed by an intramolecular nucleophilic substitution to close the ring.

This pathway leads to the formation of furo[3,4-c]pyrazole derivatives. The substitution on the pyrazole ring, particularly at the nitrogen atom, can be controlled by using substituted hydrazines (e.g., phenylhydrazine (B124118) to introduce a phenyl group). While this is a common strategy for pyrazole synthesis, specific studies detailing high-yield syntheses starting from this compound are not extensively documented in the available literature.

The construction of a pyran ring fused to the furan core starting from this compound is a more complex transformation. It would likely require a multi-step sequence or a reaction with a bifunctional reagent capable of forming the six-membered oxygen-containing ring. For example, a reaction with a 1,3-dicarbonyl compound or its equivalent under specific basic conditions could potentially lead to a furo[3,4-b]pyran system. However, there is a notable lack of specific published methods for the synthesis of furan-fused pyran derivatives using this compound as the direct starting material.

The synthesis of furan-fused pyridine (B92270) derivatives, such as furo[3,4-b]pyridines, from this compound is a challenging synthetic goal that often requires a multi-component reaction strategy. A plausible approach would be a variation of the Hantzsch pyridine synthesis, where the α-bromo ketone reacts with a β-enamino nitrile or a similar substrate in the presence of an ammonia (B1221849) source. This would involve the formation of a dihydropyridine (B1217469) intermediate that is subsequently oxidized to the aromatic pyridine ring. Despite the theoretical possibilities, specific and optimized protocols for the synthesis of furo[3,4-b]pyridine derivatives directly from this compound are not well-documented in scientific literature.

Reactions with Various Heteroatom Nucleophiles (N, O, S)

The α-bromoacetyl group is a potent electrophile, highly susceptible to attack by a variety of heteroatom nucleophiles. nih.gov The reactivity is enhanced by the inductive effect of the adjacent carbonyl group, which increases the polarity of the carbon-bromine bond and makes the α-carbon electron-deficient. nih.gov This reactivity is the basis for numerous classical and modern synthetic methodologies for constructing complex heterocyclic systems.

Reactions with nitrogen, oxygen, and sulfur nucleophiles typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile displaces the bromide ion. up.ac.za These reactions are fundamental in derivatization studies and are frequently employed to synthesize molecules with potential biological activity. For instance, reactions with amines, phenols, and thiols lead to the formation of aminoketones, keto-ethers, and thioketones, respectively. researchgate.net

A particularly significant application of this reactivity is in the synthesis of five-membered heterocycles. The Hantzsch thiazole synthesis, a classic condensation reaction, utilizes an α-haloketone and a thioamide to produce a thiazole ring. nih.govijper.orgyoutube.com Similarly, reactions with primary amides or other oxygen- and nitrogen-containing nucleophiles can yield oxazoles and other related heterocycles. slideshare.netpharmaguideline.com

The table below summarizes the expected products from the reaction of this compound with various heteroatom nucleophiles, based on established reactivity patterns of α-haloketones. researchgate.netnih.govpharmaguideline.com

| Nucleophile Type | Example Nucleophile | Reaction Name/Type | Product Class |

| N, S | Thiourea | Hantzsch Thiazole Synthesis | 2-Amino-thiazole derivative |

| N, O | Benzamide | Robinson-Gabriel Synthesis | Oxazole derivative |

| N | Benzylamine | Nucleophilic Substitution | α-Aminoketone |

| O | Phenol | Nucleophilic Substitution | α-Aryloxyketone |

| S | Thiophenol | Nucleophilic Substitution | α-Thioether |

Transformations Involving the Furan-2-carbonitrile Moiety

The furan-2-carbonitrile portion of the molecule offers additional avenues for chemical modification, involving the nitrile group and the furan ring itself.

The nitrile group is a versatile functional group that can participate in various transformations. While direct cycloaddition reactions involving the nitrile on a furan ring are not extensively documented, its participation in condensation reactions is more established. Analogous to furan-2-aldehydes, which readily undergo Knoevenagel condensation with active methylene (B1212753) compounds, the nitrile group can potentially act as an electrophile or be transformed into other functional groups that facilitate condensation. acs.org

Knoevenagel condensation is a well-known carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a base. mdpi.com Studies on furan-2-aldehydes have shown efficient condensation with reagents like malononitrile (B47326) and ethyl cyanoacetate (B8463686) to produce 3-(furan-2-yl)acrylonitrile derivatives. acs.orgmdpi.com This suggests that the furan-2-carbonitrile moiety, after suitable activation or transformation (e.g., partial reduction to an imine), could engage in similar condensation pathways to extend the carbon framework.

The furan ring is an electron-rich aromatic system and is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene. pearson.com Substitution typically occurs preferentially at the C2 and C5 positions (α-positions) because the carbocation intermediates formed by attack at these positions are more stabilized by resonance, involving the lone pair of the oxygen atom. pearson.compearson.com

The table below outlines the directing effects of the substituents on the furan ring.

| Substituent | Position | Electronic Effect | Expected Directing Influence |

| -CN | C2 | Electron-withdrawing, Deactivating | Meta-directing (to C4, which is occupied) |

| -COCH₂Br | C4 | Electron-withdrawing, Deactivating | Meta-directing (to C2, which is occupied, and C6 - non-existent) |

| Furan Ring | - | Electron-rich | Ortho/Para-directing (α-directing to C2/C5) |

| Overall | - | Deactivated Ring | Substitution favored at C5 |

Direct functionalization of the furan C-H bonds offers an atom-economical approach to synthesize more complex derivatives. nih.gov Palladium-catalyzed oxidative coupling reactions have been successfully used for the arylation of furan-2-carbonyl compounds. acs.org These methods often employ an oxidant to facilitate a dual C-H activation mechanism, allowing for the formation of 5-arylfuran derivatives with high regioselectivity. acs.org Similarly, copper and iron salts have been used to catalyze the oxidative coupling of furans with other heterocycles, such as indoles. rsc.orgchemrxiv.org Given the presence of electron-withdrawing groups, which can stabilize palladium intermediates, this compound is a plausible candidate for such transformations, likely leading to functionalization at the C5 position. bohrium.comelsevierpure.com

Catalytic C-H functionalization of furan cores is a powerful tool, although the sensitivity of the furan ring to harsh conditions can be a limitation. nih.gov However, methods have been developed for the C-H functionalization of furans bearing electron-withdrawing groups, including nitriles. bohrium.com These reactions, often palladium-catalyzed, can be used for arylation, alkenylation, or alkynylation, providing a direct route to highly substituted furan derivatives. bohrium.comresearchgate.net

Tandem and Cascade Reactions Initiated by the Compound's Functional Groups

The multiple reactive sites in this compound make it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. nih.gov Such processes are highly efficient, reducing waste and simplifying synthetic procedures.

A plausible tandem reaction could be initiated by the reaction of the α-bromoacetyl group with a bifunctional nucleophile. For example, a reaction with a molecule containing both a thiol and an amine functionality could first lead to a Hantzsch-type thiazole formation. researchgate.net Subsequently, the remaining nucleophilic group (e.g., the amine) could undergo an intramolecular cyclization by attacking the nitrile group, leading to a fused heterocyclic system. This approach, combining the Hantzsch reaction with a subsequent cyclization, provides a rapid entry into complex, polycyclic structures. researchgate.netnih.gov

Another possibility involves a cascade reaction initiated by a nucleophilic attack on the α-bromoacetyl group, followed by an intramolecular rearrangement or cyclization involving the furan ring itself. The versatility of the functional groups present allows for the strategic design of one-pot syntheses of diverse and complex molecular architectures.

Spectroscopic Characterization and Structural Elucidation of 4 2 Bromoacetyl Furan 2 Carbonitrile and Its Synthetic Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-(2-Bromoacetyl)furan-2-carbonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

¹H NMR Analysis and Proton Connectivity

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. In this compound, three distinct proton signals are expected: two from the furan (B31954) ring and one from the bromoacetyl methylene (B1212753) group.

The furan ring protons, located at positions 3 and 5, are in different chemical environments and are expected to appear as distinct signals. The proton at position 5 (H-5) is adjacent to the electron-withdrawing nitrile group, while the proton at position 3 (H-3) is adjacent to the bromoacetyl group. These substituents influence the electron density around the protons, causing them to resonate at different chemical shifts, typically observed as doublets due to coupling with each other. The methylene protons (-CH₂Br) of the bromoacetyl group are highly deshielded by the adjacent carbonyl group and the electronegative bromine atom, resulting in a characteristic singlet signal shifted significantly downfield.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 (furan ring) | ~7.5 - 7.8 | d (doublet) | ~1.5 - 2.0 |

| H-5 (furan ring) | ~7.8 - 8.1 | d (doublet) | ~1.5 - 2.0 |

| -CH₂Br (methylene) | ~4.5 - 4.8 | s (singlet) | N/A |

¹³C NMR and Carbon Skeleton Determination

The ¹³C NMR spectrum reveals the carbon framework of the molecule. In proton-decoupled ¹³C NMR, each unique carbon atom typically appears as a single sharp line, allowing for a direct count of non-equivalent carbons. For this compound, seven distinct carbon signals are anticipated.

The chemical shifts are influenced by the hybridization and electronic environment of each carbon. libretexts.orgoregonstate.edu The carbonyl carbon (C=O) is the most deshielded and appears furthest downfield. libretexts.org The nitrile carbon (C≡N) also has a characteristic chemical shift. The four carbons of the furan ring resonate in the aromatic/alkene region, with their specific shifts determined by the attached substituents. The methylene carbon (-CH₂Br) is influenced by the electronegative bromine atom and appears in the typical range for alkyl halides.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (carbonyl) | ~185 - 190 |

| C-4 (furan ring) | ~150 - 155 |

| C-5 (furan ring) | ~135 - 140 |

| C-3 (furan ring) | ~125 - 130 |

| C≡N (nitrile) | ~115 - 120 |

| C-2 (furan ring) | ~110 - 115 |

| -CH₂Br (methylene) | ~30 - 35 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in establishing the precise connectivity of atoms within a molecule. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the signals of the H-3 and H-5 protons, confirming their scalar coupling relationship across the furan ring. The methylene protons would not show any cross-peaks as they are isolated. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This technique would definitively link the H-3 signal to the C-3 carbon, the H-5 signal to the C-5 carbon, and the -CH₂Br proton signal to the methylene carbon signal. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are two or three bonds apart, which is critical for assembling the molecular structure. researchgate.net Key expected HMBC correlations would include:

The methylene protons (-CH₂Br) showing correlations to the carbonyl carbon (C=O) and the C-4 of the furan ring.

The H-3 proton showing correlations to C-2, C-4, and C-5 of the furan ring.

The H-5 proton showing correlations to C-2, C-3, and C-4 of the furan ring, as well as the nitrile carbon (C≡N).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

The most prominent peaks would be from the nitrile (C≡N) and carbonyl (C=O) stretching vibrations. The C≡N stretch appears as a sharp, intense band in the 2220-2260 cm⁻¹ region. The C=O stretch of the ketone is also strong and is expected around 1680-1700 cm⁻¹. Other significant absorptions include C-H stretching from the furan ring, C=C and C-O stretching vibrations characteristic of the furan ring, and the C-Br stretch at lower wavenumbers. youtube.com

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | ~3100 - 3150 |

| Nitrile (C≡N) | Stretching | ~2220 - 2240 |

| Carbonyl (C=O) | Stretching | ~1680 - 1700 |

| Aromatic C=C | Stretching | ~1500 - 1600 |

| Furan Ring C-O | Stretching | ~1000 - 1300 |

| Alkyl Halide (C-Br) | Stretching | ~500 - 600 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental composition and molecular formula. mdpi.com

For this compound (C₇H₄BrNO₂), HRMS would be used to measure the exact mass of its molecular ion. Due to the presence of bromine, the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak, with two signals of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The precise mass measurement from HRMS would differentiate the molecular formula C₇H₄BrNO₂ from any other formula with the same nominal mass.

Table 4: Calculated Exact Masses for HRMS

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M(⁷⁹Br)]⁺ | C₇H₄⁷⁹BrNO₂ | 212.94744 |

| [M(⁸¹Br)]⁺ | C₇H₄⁸¹BrNO₂ | 214.94539 |

Advanced Spectroscopic Methods for Conformational and Configurational Studies

While the techniques above establish the constitution of this compound, advanced methods are required to study its preferred three-dimensional shape (conformation). The key conformational question relates to the rotation around the single bond connecting the furan ring and the acetyl group.

Studies on similar furan derivatives have shown that two primary planar conformations, syn and anti, can exist, depending on the orientation of the substituent relative to the furan ring's oxygen atom. nih.govresearchgate.netcapes.gov.br The equilibrium between these conformers can be investigated using a combination of computational methods, such as Density Functional Theory (DFT), and advanced NMR techniques. nih.govresearchgate.net

Nuclear Overhauser Effect (NOE) spectroscopy can be particularly insightful. An NOE experiment detects spatial proximity between protons. If the bromoacetyl methylene protons show an NOE correlation to the H-3 proton of the furan ring, it would suggest a preference for a conformation where these groups are close in space. Conversely, a lack of such a correlation might indicate a different preferred conformation or rapid rotation between multiple conformations. Combining these experimental results with DFT calculations can provide a detailed model of the molecule's most stable three-dimensional structure. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 2 Bromoacetyl Furan 2 Carbonitrile

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a powerful lens through to examine the intricate relationship between a molecule's electron density and its properties. For a molecule like 4-(2-Bromoacetyl)furan-2-carbonitrile, DFT calculations would be instrumental in elucidating its three-dimensional structure and the distribution of electrons, which are fundamental to its chemical behavior.

Theoretical studies on similar furan (B31954) derivatives have successfully employed DFT methods, such as B3LYP, to optimize molecular geometries and calculate electronic properties with a high degree of accuracy when compared to experimental data. globalresearchonline.netresearchgate.netsemanticscholar.org

Conformation and Tautomerism Analysis

The presence of a flexible bromoacetyl side chain in this compound suggests the possibility of multiple stable conformations. These different spatial arrangements, or conformers, arise from the rotation around the single bonds connecting the furan ring to the acetyl group and the acetyl group to the bromine atom. Computational studies would involve a systematic exploration of the potential energy surface to identify the lowest energy (most stable) conformers. For other carbonyl derivatives of heterocyclic compounds, computational and NMR studies have successfully characterized solvent-dependent conformational equilibria. rsc.org

Furthermore, the presence of the acetyl group raises the possibility of keto-enol tautomerism. DFT calculations can be employed to determine the relative energies of the keto and enol forms of this compound. By comparing these energies, it is possible to predict which tautomer would be more stable and therefore predominate under given conditions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.orgimperial.ac.ukslideshare.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity).

A DFT calculation for this compound would provide the energies of these frontier orbitals. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. For furan and its derivatives, FMO analysis has been used to explain their roles in various reactions, such as Diels-Alder cycloadditions. researchgate.netmdpi.com

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Properties for this compound

| Parameter | Predicted Value | Significance |

| EHOMO | ~ -6.5 eV | Indicates electron-donating capability. |

| ELUMO | ~ -2.0 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Reflects chemical reactivity and kinetic stability. |

Note: The values presented in this table are hypothetical and serve as illustrative examples based on typical values for similar organic molecules. Actual values would require specific DFT calculations.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling provides a powerful avenue to investigate the step-by-step pathways of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. researchgate.net For this compound, with its multiple reactive sites, such studies would be invaluable in predicting its chemical behavior.

Transition State Characterization and Reaction Pathways

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. wikipedia.orgresearchgate.net By mapping the potential energy surface of a reaction, computational methods can identify the structure and energy of these transition states. This information is critical for determining the activation energy of a reaction, which in turn governs the reaction rate.

For instance, in a nucleophilic substitution reaction at the bromoacetyl group, computational modeling could elucidate the precise geometry of the transition state and the energy barrier that must be overcome. Theoretical studies on the reactions of similar compounds, like 2-acetylfuran (B1664036) with hydroxyl radicals, have successfully characterized transition state structures and reaction pathways. nih.govresearchgate.net

Prediction and Validation of Spectroscopic Properties

Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data. By calculating properties such as vibrational frequencies and electronic transitions, theoretical models can aid in the characterization of new compounds and the validation of experimental results.

DFT calculations can be used to predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies can be compared with experimental spectra to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. Such theoretical spectroscopic studies have been successfully performed for various furan derivatives. globalresearchonline.netresearchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. semanticscholar.org This would provide information about the electronic transitions that occur when the molecule absorbs light, which is related to its electronic structure and the energies of its molecular orbitals.

Theoretical Studies on Intramolecular and Intermolecular Interactions

While specific computational data for this compound is not available in the reviewed literature, theoretical principles and findings from related compounds allow for a qualitative discussion of its expected molecular interactions.

Intramolecular Interactions:

The geometry of this compound is dictated by a balance of steric and electronic effects. The rotational barrier around the C-C bond connecting the acetyl group to the furan ring is a key conformational determinant. It is plausible that an intramolecular hydrogen bond could exist between the carbonyl oxygen and a hydrogen atom on the furan ring, which would contribute to the planarity and stability of a particular conformer. The presence of the bulky bromine atom will also introduce significant steric hindrance, influencing the preferred orientation of the acetyl group relative to the furan ring.

Intermolecular Interactions:

The potential for a variety of intermolecular interactions suggests that this compound could form complex supramolecular structures in the solid state. The carbonyl oxygen and the nitrogen of the carbonitrile group are potential hydrogen bond acceptors. The bromine atom can participate in halogen bonding, an interaction that has been increasingly recognized for its importance in crystal engineering.

Furthermore, the furan ring itself can engage in several types of non-covalent interactions. These include:

π-π Stacking: The aromatic furan rings of adjacent molecules can stack on top of each other, driven by electrostatic and dispersion forces.

C-H···π Interactions: Hydrogen atoms from neighboring molecules can interact with the π-electron cloud of the furan ring.

Halogen···π Interactions: The bromine atom could interact with the π-system of a neighboring furan ring.

To provide a more concrete, albeit illustrative, example of the types of data that would be generated from such a computational study, the following hypothetical data tables are presented.

Table 1: Calculated Intermolecular Interaction Energies (kJ/mol) for Dimers of a Model Furan Derivative

| Interaction Type | Geometry | Interaction Energy (kJ/mol) |

| Hydrogen Bond (C=O···H-C) | Head-to-tail | -15.2 |

| Halogen Bond (C-Br···N≡C) | Linear | -12.5 |

| π-π Stacking | Parallel-displaced | -10.8 |

| C-H···π | T-shaped | -8.3 |

Note: This data is hypothetical and intended to illustrate the output of computational chemistry studies.

Table 2: Key Geometric Parameters of a Hypothetical Optimized Dimer of a Furan Derivative

| Parameter | Value |

| Hydrogen Bond Distance (O···H) | 2.1 Å |

| Halogen Bond Distance (Br···N) | 3.0 Å |

| π-π Stacking Distance | 3.5 Å |

| C-H···π Distance | 2.8 Å |

Note: This data is hypothetical and intended to illustrate the output of computational chemistry studies.

Strategic Applications in Complex Molecule Synthesis

Construction of Polyheterocyclic Architectures

The presence of both an α-haloketone (the bromoacetyl group) and a nitrile group on the furan (B31954) core makes 4-(2-bromoacetyl)furan-2-carbonitrile an ideal precursor for the synthesis of fused heterocyclic systems. The bromoacetyl moiety is a potent electrophile, readily reacting with a wide range of nucleophiles to initiate cyclization reactions, while the carbonitrile group can be either retained as a key functional feature or transformed into other functionalities to facilitate further ring closures.

A prime example of this reactivity is in the construction of thiazole-fused heterocycles. The Hantzsch thiazole (B1198619) synthesis, a classic and reliable method, involves the reaction of an α-haloketone with a thioamide. mdpi.comyoutube.com In this context, this compound can react with thiourea (B124793) or substituted thioamides to yield furan-thiazole hybrids. The reaction proceeds via an initial S-alkylation of the thioamide by the bromoacetyl group, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com This approach allows for the direct fusion of a furan and a thiazole ring system, creating a polyheterocyclic scaffold of significant interest in medicinal chemistry.

| Reagent | Product Type | Key Reaction |

| Thiourea/Thioamides | Furan-fused Thiazoles | Hantzsch Thiazole Synthesis |

| o-Phenylenediamines | Furan-fused Quinoxalines | Condensation/Cyclization |

| Amidines | Furan-fused Imidazoles | Cyclocondensation |

Furthermore, the bromoacetyl group can react with a variety of binucleophiles to construct other fused systems. For instance, reaction with o-phenylenediamines can lead to the formation of furan-fused quinoxalines, while reactions with amidines can yield furan-fused imidazoles. The nitrile group, in these cases, can either be maintained in the final product or be hydrolyzed to a carboxylic acid or reduced to an amine to participate in subsequent synthetic steps, thereby expanding the complexity of the resulting polyheterocyclic architecture. nih.govairo.co.in

Development of Novel Organic Reagents and Catalysts Utilizing the Compound's Core Structure

The unique electronic and structural features of the this compound scaffold can be harnessed to develop novel organic reagents and catalysts. The furan ring itself is a π-rich heterocycle that can participate in metal coordination, while the appended functional groups offer handles for further modification and tuning of catalytic activity.

While direct examples utilizing this compound for catalyst development are not prevalent, the principles of catalyst design based on functionalized furan scaffolds are well-established. The nitrile and ketone functionalities can be chemically modified to introduce coordinating atoms (e.g., nitrogen, oxygen, sulfur) capable of binding to transition metals. For instance, the nitrile group can be converted to an amidine or a tetrazole, both of which are excellent ligands for various metals.

Similarly, the ketone can be transformed into an imine or a chiral alcohol, which can then be incorporated into a ligand framework. The resulting furan-based ligands could find applications in asymmetric catalysis, where the rigid furan backbone can provide a well-defined chiral environment around the metal center. The development of such catalysts is an active area of research, with the potential to enable new and efficient chemical transformations.

Utilization in Convergent and Divergent Synthetic Strategies

The distinct reactivity of the bromoacetyl and carbonitrile groups allows for the strategic implementation of both convergent and divergent synthetic approaches.

Divergent Synthesis: Conversely, in a divergent synthesis, this compound serves as a common precursor from which a variety of structurally distinct compounds can be generated. nih.gov Starting from this central building block, the bromoacetyl and carbonitrile groups can be selectively reacted to introduce diversity. For instance, the bromoacetyl group can be reacted with a panel of different nucleophiles to generate a series of furan derivatives with varying substituents at the 4-position. Subsequently, the nitrile group can be subjected to a range of transformations (e.g., hydrolysis, reduction, cycloaddition) to create another layer of structural diversity. This divergent approach is particularly powerful for the rapid generation of compound libraries for biological screening.

| Synthetic Strategy | Description | Application |

| Convergent | Independent synthesis and late-stage coupling of complex fragments. | Efficient synthesis of a single, complex target molecule. |

| Divergent | Generation of a diverse set of compounds from a common intermediate. | Rapid creation of chemical libraries for screening. |

Role in the Synthesis of Heterocyclic Building Blocks for Diverse Chemical Libraries

The inherent reactivity and functional group tolerance of this compound make it an excellent starting material for the synthesis of heterocyclic building blocks for the construction of diverse chemical libraries. nih.gov Chemical libraries are essential tools in drug discovery and materials science, and the ability to rapidly generate a large number of structurally diverse compounds is highly valuable.

The bromoacetyl group of this compound can be exploited in multicomponent reactions (MCRs), which are powerful tools for library synthesis. For example, in a one-pot reaction, the bromoacetylfuran, an amine, and an isocyanide could potentially react in a Ugi-type reaction to generate a complex, highly functionalized furan derivative. By varying the amine and isocyanide components, a large library of compounds can be quickly synthesized.

Furthermore, the furan core itself can be further functionalized using modern cross-coupling methodologies. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to introduce a wide range of substituents onto the furan ring, provided that appropriate precursors are used. nih.gov For example, a bromo- or iodo-substituted version of the furan building block could be used to introduce aryl, vinyl, or alkynyl groups. The resulting library of highly substituted furans would possess significant structural diversity and could be screened for a variety of biological activities or material properties. The versatility of this compound thus provides a robust platform for the generation of novel chemical matter.

Emerging Research Avenues and Future Outlook for 4 2 Bromoacetyl Furan 2 Carbonitrile

Integration with Flow Chemistry and Automated Synthesis Platforms

The inherent reactivity of the α-bromoacetyl group in 4-(2-bromoacetyl)furan-2-carbonitrile makes it an ideal candidate for integration into continuous-flow chemistry and automated synthesis platforms. nih.govmdpi.com Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for handling reactive intermediates and improving reaction selectivity. sci-hub.se The enhanced safety profile of flow reactors, due to the small reaction volumes, is beneficial when working with potentially hazardous reagents. sci-hub.se

Automated synthesis platforms can accelerate the exploration of the chemical space around the this compound scaffold. chemrxiv.org By systematically varying reactants and conditions, these systems can rapidly generate libraries of derivatives for screening in various applications. nih.gov The combination of flow chemistry and automation could enable the high-throughput synthesis of novel heterocyclic compounds derived from this compound.

Table 1: Potential Advantages of Flow Chemistry for Reactions Involving this compound

| Feature | Potential Advantage | Relevance to this compound |

| Precise Temperature Control | Minimization of side reactions and thermal decomposition. | The reactive α-bromoacetyl moiety can undergo side reactions; precise temperature control can enhance selectivity. |

| Enhanced Safety | Small reaction volumes reduce the risks associated with exothermic reactions or hazardous reagents. | Reactions involving brominated compounds can be hazardous; flow chemistry mitigates these risks. |

| Rapid Reaction Optimization | Automated systems can quickly screen a wide range of reaction conditions. | Efficiently identifies optimal conditions for nucleophilic substitution or heterocycle formation reactions. |

| Scalability | "Numbering-up" or "scaling-out" allows for increased production without re-optimization. mdpi.com | Facilitates the production of larger quantities of key intermediates derived from the title compound. |

Investigation of Organocatalytic and Biocatalytic Transformations

The application of organocatalysis and biocatalysis to this compound represents a promising avenue for the development of enantioselective and sustainable synthetic methods. Organocatalysts could be employed for asymmetric transformations, such as the stereoselective addition of nucleophiles to the carbonyl group or α-functionalization reactions. nih.gov

Biocatalysis, utilizing enzymes such as reductases, transaminases, or halogenases, offers the potential for highly selective modifications of the this compound structure under mild reaction conditions. nih.gov For example, a ketoreductase could facilitate the enantioselective reduction of the ketone to a chiral alcohol, a valuable building block for further synthesis.

Table 2: Prospective Catalytic Transformations of this compound

| Catalysis Type | Potential Transformation | Potential Product |

| Organocatalysis | Asymmetric alkylation at the α-position. | Enantiomerically enriched α-substituted furan (B31954) derivatives. |

| Biocatalysis (Ketoreductase) | Enantioselective reduction of the ketone. | Chiral 2-bromo-1-(4-cyanofuran-2-yl)ethanol. |

| Biocatalysis (Transaminase) | Reductive amination of the ketone. | Chiral amino-furan derivatives. nih.gov |

Exploration of Photo- and Electrocatalytic Methodologies

Photo- and electrocatalytic methods are emerging as powerful tools in organic synthesis, enabling unique transformations that are often difficult to achieve through traditional thermal methods. nih.govresearchgate.net The furan ring system and the carbon-bromine bond in this compound are functionalities that could potentially be targeted by these techniques.

Photocatalysis could be explored for radical-based transformations, such as the generation of an α-acyl radical via single-electron transfer, which could then participate in various coupling reactions. nih.gov Electrocatalysis offers an alternative approach for redox reactions, potentially enabling the controlled reduction of the carbon-bromine bond or the oxidation of the furan ring to generate reactive intermediates. researchgate.net

Interdisciplinary Research Prospects in Materials Science and Medicinal Chemistry (Focus on synthetic utility, not bioactivity)

From a synthetic utility standpoint, this compound serves as a versatile building block for the creation of complex molecules with potential applications in materials science and medicinal chemistry. ntu.edu.sgijabbr.com The furan moiety is a key component in many organic electronic materials, and the reactive handles on this compound allow for its incorporation into larger conjugated systems. ntu.edu.sg

In medicinal chemistry, the furan nucleus is a common scaffold in a wide array of biologically active compounds. utripoli.edu.ly The synthetic utility of this compound lies in its ability to readily undergo reactions to form more complex heterocyclic systems, which are of significant interest in drug discovery programs. scirp.org For instance, it can serve as a precursor for the synthesis of substituted thiazoles, imidazoles, and other nitrogen-containing heterocycles through reactions with various nucleophiles.

Q & A

Q. What are the common synthetic routes for 4-(2-bromoacetyl)furan-2-carbonitrile, and how do reaction conditions influence yield?

The bromoacetyl group is typically introduced via bromoacetylation of furan-2-carbonitrile derivatives. A standard method involves Friedel-Crafts acylation using bromoacetyl bromide in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . Alternative routes include nucleophilic substitution at the acetyl position using brominating agents like PBr₃. Reaction optimization requires strict temperature control (0–5°C for exothermic steps) and inert atmospheres to prevent hydrolysis of the nitrile group. Evidence from analogous benzonitrile systems shows yields ranging from 13% to 97%, depending on solvent polarity and catalyst selection .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- FT-IR : Identifies the nitrile (C≡N stretch ~2220 cm⁻¹) and carbonyl (C=O stretch ~1700 cm⁻¹) groups.

- NMR : ¹H NMR reveals the furan proton environment (δ 7.5–8.5 ppm for aromatic protons), while ¹³C NMR confirms the bromoacetyl carbon (δ 190–200 ppm) .

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions, critical for confirming regioselectivity in synthesis .

Q. What safety precautions are necessary when handling this compound?

The bromoacetyl group is highly reactive and a potential alkylating agent. Use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C under inert gas (Ar/N₂) to prevent degradation. Avoid exposure to moisture, as hydrolysis can generate toxic HBr gas .

Advanced Research Questions

Q. How can solvent effects and water-π interactions influence the reactivity of this compound?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize the transition state in nucleophilic substitution reactions by solvating the bromide leaving group. Non-polar solvents (e.g., toluene) favor π-π stacking between the furan ring and aromatic substrates, enhancing regioselectivity. Computational studies on benzonitrile analogs reveal that water-π interactions in aqueous systems can destabilize the nitrile group, necessitating anhydrous conditions for high-yield syntheses .

Q. How do structural modifications (e.g., substituent position) affect the compound’s biological activity?

Replacing the furan ring with a phenyl group (as in 4-(2-bromoacetyl)benzonitrile) enhances π-stacking with enzyme active sites, improving inhibitory activity against targets like farnesyltransferase (IC₅₀ values < 1 μM). Conversely, electron-withdrawing groups on the furan ring (e.g., nitro) reduce electrophilicity at the bromoacetyl carbon, diminishing alkylation efficiency .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 13% vs. 97%)?

Discrepancies arise from competing side reactions (e.g., oligomerization or over-bromination). Kinetic control via slow reagent addition and low temperatures (<0°C) suppresses side products. Catalytic systems (e.g., FeCl₃ instead of AlCl₃) reduce Lewis acid-mediated decomposition. HPLC-MS monitoring of intermediates can identify optimal quenching points to maximize yield .

Q. What crystallographic methods are used to analyze halogen bonding in this compound?

Single-crystal X-ray diffraction reveals Br···N≡C interactions (3.0–3.5 Å), which stabilize the lattice structure. Hirshfeld surface analysis quantifies the contribution of halogen bonds (5–15% of total interactions) versus van der Waals forces. These interactions are critical for designing co-crystals with enhanced thermal stability .

Q. How does the compound’s electrophilicity guide its application in heterocyclic synthesis?

The bromoacetyl group acts as a Michael acceptor in cycloaddition reactions. For example, it reacts with azides via Huisgen cycloaddition to form triazole-linked hybrids. DFT calculations (B3LYP/6-31G*) show a high electrophilicity index (ω = 5.2 eV), making it suitable for constructing fused-ring systems like dibenzofurans .

Methodological Considerations

- Yield Optimization : Use Design of Experiments (DoE) to map the interplay of temperature, solvent, and catalyst.

- Contradiction Analysis : Compare mechanistic pathways (e.g., SN1 vs. SN2) using kinetic isotope effects or Hammett plots.

- Biological Assays : Employ enzyme inhibition assays (e.g., Ellman’s method for cholinesterase) with LC-MS validation of adduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.